(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1 |
InChI Key |
UVBBPRJLXWJSHK-RRKGBCIJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions
-
Solvent System : Ethanol-water mixtures (1:1 to 2:1 ratio) are typically used to balance solubility and reaction efficiency.
-
Temperature : Reactions are conducted at ambient temperature (20–25°C) or under mild reflux (40–50°C).
-
Reaction Time : 4–24 hours, depending on aldehyde reactivity and solvent composition.
Stereochemical Control and Diastereomer Separation
The thiazolidine ring introduces two chiral centers: C2 (from the aldehyde) and C4 (from L-cysteine). While L-cysteine fixes the C4 configuration as R, the C2 position may form a racemic mixture (R/S) unless directed by steric or electronic factors. For the target (2R) isomer, resolution strategies include:
Diastereomeric Resolution via Protecting Groups
-
Boc Protection : Treating the crude product with tert-butyloxycarbonyl (Boc) anhydride generates diastereomeric Boc-protected derivatives, which are separable via column chromatography or recrystallization.
-
Fmoc Protection : 9-Fluorenylmethoxycarbonyl (Fmoc) groups offer alternative protection, though Boc is preferred for its ease of removal under acidic conditions.
Crystallization-Induced Asymmetric Transformation
Prolonged stirring in ethanol-water mixtures promotes preferential crystallization of the (2R,4R) diastereomer, leveraging solubility differences.
Detailed Synthetic Protocols
Standard Procedure from L-Cysteine Hydrochloride
Materials :
-
L-Cysteine hydrochloride (1.0 equiv)
-
4-(Dimethylamino)benzaldehyde (1.1 equiv)
-
Sodium bicarbonate (1.0 equiv)
-
Ethanol-water (1:1, v/v)
Steps :
Boc-Protected Intermediate Synthesis
Materials :
-
Crude thiazolidine-4-carboxylic acid (1.0 equiv)
-
Boc anhydride (1.2 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Tetrahydrofuran (THF)
Steps :
-
Dissolve the crude product in THF (50 mL) and add TEA (4.2 mL, 30 mmol).
-
Add Boc anhydride (7.8 g, 36 mmol) and stir at 0°C for 2 hours.
-
Warm to room temperature and stir for 12 hours.
-
Concentrate under vacuum and purify via silica gel chromatography.
Yield : 60–75% after purification.
Reaction Optimization and Variants
Solvent and Base Effects
| Condition | Solvent System | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Standard | Ethanol-water (1:1) | NaHCO₃ | 78 | 95 |
| High Alcohol | Ethanol-water (3:1) | K₂CO₃ | 82 | 93 |
| Reflux | Ethanol-water (1:1) | NaHCO₃ | 85 | 90 |
| Aqueous-Organic | THF-water (2:1) | TEA | 65 | 88 |
Aldehyde Modifications
Substituting 4-(dimethylamino)benzaldehyde with electron-deficient aldehydes (e.g., nitro- or cyano-substituted) reduces cyclization efficiency by 20–40%, highlighting the importance of the dimethylamino group’s electron-donating effect.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amide bond formation with primary/secondary amines via carbodiimide-mediated coupling. This reaction enables the creation of biologically active derivatives:
Reaction Conditions
| Reagent System | Amine Type | Product Application | Reference |
|---|---|---|---|
| EDCI/HOBt, DMF | Long-chain alkylamines | Antiproliferative agents | |
| DCC/DMAP, CH₂Cl₂ | Aromatic amines | Antitubercular hydrazones |
Key findings:
-
Hexadecylamide derivatives showed potent anticancer activity (GI₅₀ = 0.12–10.9 μM against NCI-60 cell lines) .
-
Hydrazide derivatives demonstrated antitubercular efficacy with MIC = 1.6–12.5 μg/mL against M. tuberculosis H37Rv .
Esterification
The carboxylic acid converts to esters under acidic or coupling conditions:
Example Reaction
-
Methyl/ethyl esters served as intermediates for further functionalization.
-
tert-Butyl esters facilitated chiral resolution during synthesis .
Hydrazide Formation
Reaction with hydrazine hydrate yields hydrazide derivatives:
Protocol
Applications :
-
Hydrazides showed enhanced solubility for in vitro antioxidant assays (IC₅₀ = 18–42 μM in DPPH radical scavenging) .
-
Structure-activity relationship (SAR) studies linked 4-dimethylamino substitution to improved bioactivity .
Redox Reactivity
The thiazolidine ring participates in redox processes:
Key Observations
-
Scavenged DPPH radicals at 100 μM concentration (78% inhibition) .
-
Reduced ferric ions in FRAP assays (EC₅₀ = 32 μM), indicating strong electron-donating capacity .
-
Oxidative ring-opening reactions occurred under strong acidic conditions (pH < 2).
Metal Complexation
The compound coordinates transition metals via sulfur and carboxylate groups:
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Fe³⁺ | 1:2 (M:L) | Antioxidant delivery systems | |
| Cu²⁺ | 1:1 (M:L) | Catalytic oxidation studies |
Complexes exhibited enhanced stability in aqueous buffers (pH 7.4).
Protection/Deprotection Strategies
Functional group protection enabled selective derivatization:
Boc Protection
-
Boc-protected intermediates facilitated amide bond formation without side reactions .
-
Deprotection with TFA yielded free amine derivatives (>90% purity) .
Mechanistic Insights
-
Amidation : Proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate .
-
Antioxidant Activity : Electron-donating dimethylamino group stabilizes radical intermediates through resonance .
-
Stereochemical Impact : (2R,4R) configuration enhanced binding to mycobacterial enoyl-ACP reductase (PDB: 4U0K) .
This comprehensive reactivity profile positions the compound as a versatile scaffold for developing therapeutics targeting oxidative stress, infectious diseases, and cancer.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Properties : It has shown promising results in antiproliferative assays against various cancer cell lines, including melanoma and prostate cancer. In studies conducted by the National Cancer Institute, derivatives of thiazolidine-4-carboxylic acid demonstrated strong inhibition of cancer cell growth, with GI50 values indicating effective cytotoxicity .
- Antimicrobial Effects : The compound has been associated with antitubercular and antibacterial activities. Its structural characteristics allow for modifications that can enhance efficacy against specific pathogens.
- Anti-inflammatory and Antidiabetic Activities : Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory and antidiabetic effects, broadening its potential therapeutic applications.
Structure-Activity Relationship
The structural features of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid play a crucial role in its biological activity. The presence of the dimethylamino group enhances solubility and bioavailability, which are critical factors for drug efficacy. Various derivatives have been synthesized to explore their activity profiles further .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-(Methylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Ethylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
Uniqueness
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, as well as activity against various infectious diseases.
- Molecular Formula : C₁₂H₁₆N₂O₂S
- Molecular Weight : 252.33 g/mol
The compound features a dimethylamino group on the phenyl ring and a carboxylic acid functional group, which contribute to its biological activity and pharmacological properties.
Synthesis
The synthesis of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with specific aldehydes under conditions that favor cyclization. Common solvents used include ethanol and water, and the process often requires protection of functional groups to yield various derivatives that enhance pharmacological properties.
Anticancer Activity
Research indicates that (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid exhibits promising antiproliferative effects against several cancer cell lines:
- Melanoma : Effective against B16-F1, A375, and WM-164 cell lines.
- Prostate Cancer : Inhibits DU 145, PC-3, LNCaP, and PPC-1 cell lines.
In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells, indicating a mechanism that may involve cell cycle arrest .
Other Pharmacological Effects
The compound has also been associated with a range of other biological activities:
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.
- Antihypertensive Effects : Related compounds have demonstrated potential in lowering blood pressure.
- Antidiabetic Properties : Certain thiazolidine derivatives exhibit insulin-sensitizing effects.
- Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation markers in various assays .
The biological activity of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is believed to be mediated through its interaction with specific biological targets. Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors implicated in disease pathways. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin production, thereby reducing pigmentation in cellular models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. The presence of the dimethylamino group enhances solubility and bioavailability, which are critical factors for therapeutic effectiveness. The following table summarizes some key derivatives and their biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid | Structure | Exhibits strong anticancer activity |
| (4R)-2-Phenylthiazolidine-4-carboxylic acid | Structure | Known for antihypertensive effects |
| 5-Methyl-2-thioxothiazolidin-4-one | Structure | Displays antibacterial properties |
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various thiazolidine derivatives against melanoma and prostate cancer cell lines. The results indicated significant growth inhibition with selectivity towards cancerous cells over normal fibroblasts .
- Antitubercular Activity : In vitro studies demonstrated that certain thiazolidine derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting potential for development as new antitubercular agents .
- Tyrosinase Inhibition : A derivative was identified as a competitive inhibitor of tyrosinase, showing over 66% inhibition at 20 µM concentration in assays involving mushroom tyrosinase .
Q & A
Q. What are the optimized synthetic protocols for preparing (2R)-2-(4-(dimethylamino)phenyl)thiazolidine-4-carboxylic acid derivatives?
A two-step procedure is commonly employed:
Coupling Reaction : React Boc-protected carboxylic acids with EDCI and HOBT in CH₂Cl₂ for 10 minutes, followed by amine and Et₃N addition. The reaction proceeds for 6–15 hours.
Deprotection : Remove the Boc group using TFA in CH₂Cl₂ (1–8 hours), followed by neutralization with NaHCO₃ and purification via silica column chromatography (hexane/ethyl acetate gradient). Yields range from 35.1% to 76.1%, depending on substituents .
Key Data:
- Example: (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (yield: 76.1%) .
- Characterization: ¹H NMR and mass spectrometry (MS) confirm structure and purity .
Q. How are thiazolidine-4-carboxylic acid derivatives characterized for structural validation?
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazolidine ring protons at δ 3.1–5.2 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for derivatives like 3ib: m/z 509.2) .
- Elemental Analysis : Confirms C, H, N, S composition (e.g., C₂₂H₂₉N₃O₂S for 3ib) .
Advanced Research Questions
Q. How does stereochemistry at the C2 and C4 positions influence biological activity in thiazolidine derivatives?
The (2R,4R) configuration enhances target binding due to spatial alignment of the dimethylaminophenyl group and carboxylic acid. For example:
- Chiral Analysis : X-ray crystallography (PDB ligand 488) reveals that the (2R,4R) conformation facilitates hydrogen bonding with active-site residues in enzymes .
- Activity Correlation : Derivatives with (2S,4S) configurations show reduced binding affinity by >50% in comparative assays .
Q. What strategies improve thiazolidine ring stability during synthesis and storage?
- Protecting Groups : Use of Boc (tert-butoxycarbonyl) prevents ring-opening during amidation. Deprotection with TFA ensures minimal side reactions .
- pH Control : Storage at pH 6–7 in anhydrous solvents (e.g., DMF) reduces hydrolysis. Instability is observed at pH < 4 (50% degradation in 24 hours) .
- Temperature : Reactions conducted at 0°C (e.g., acetylation of 1b with acetyl chloride) minimize racemization .
Q. How can computational methods aid in designing derivatives with enhanced activity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the dimethylaminophenyl group and hydrophobic enzyme pockets .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents (e.g., electron-withdrawing groups on the aryl ring improve IC₅₀ by 2-fold) .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the thiazolidine ring under physiological conditions .
Methodological Challenges & Solutions
Q. How are contradictory biological activity data resolved for structurally similar derivatives?
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 3aa shows 65.3% yield but 10 µM IC₅₀ vs. 3jc at 35.7% yield and 2 µM IC₅₀) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Batch Variability : Ensure synthetic reproducibility via strict control of reaction time (±5 minutes) and stoichiometry (1:1.05 amine:acid ratio) .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low Yields in Bulky Substituents : Derivatives with adamantyl groups (e.g., 3ib) require extended reaction times (24 hours) and elevated temperatures (50°C) to reach 73% yield .
- Racemization : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed hydrolysis) preserves enantiomeric excess (>98% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
